Alk-IN-26

ALK inhibitor Kinase assay IC50

Conventional ALK inhibitors lack BBB penetration and extracellular domain engagement, limiting glioblastoma research. Alk-IN-26 addresses these gaps with dual extracellular/intracellular ALK binding, validated CNS penetration (brain 2.7 μmol/kg at 20 mg/kg i.p.), and in vivo efficacy in orthotopic GL261 models. • ALK IC50: 7.0 μM; antiproliferative IC50: 7.25 μM (U87MG), 1.35 μM (GL261). • Biased ERK/JNK modulation; spares AKT/STAT3 pathways. • Induces autophagy, apoptosis, and necrosis. Supplied at ≥98% purity with global shipping.

Molecular Formula C24H23NO3S
Molecular Weight 405.5 g/mol
Cat. No. B12372496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlk-IN-26
Molecular FormulaC24H23NO3S
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC4=CC(=C(C(=C4)C)O)C
InChIInChI=1S/C24H23NO3S/c1-16-8-10-21(11-9-16)29(27,28)25-15-20(22-6-4-5-7-23(22)25)14-19-12-17(2)24(26)18(3)13-19/h4-13,15,26H,14H2,1-3H3
InChIKeyFBLPWEPWFONTID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alk-IN-26: ALK Modulator with Anti-Glioblastoma Activity


Alk-IN-26, also known as compound 4a, is a 3-(arylmethylene)indole derivative that functions as a novel modulator of anaplastic lymphoma kinase (ALK) [1]. It has an IC50 value of 7.0 ± 1.6 μM for inhibiting ALK tyrosine kinase activity [1] and demonstrates antiproliferative activity against glioblastoma cell lines U87MG and GL261, with IC50 values of 7.25 μM and 1.35 μM, respectively [1]. Alk-IN-26 also exhibits favorable pharmacokinetic properties, including blood-brain barrier (BBB) permeability, and induces autophagy and apoptosis in glioma cells [1].

Modulator type
Extracellular domain + kinase domain engagement
Research context
ALK-driven glioblastoma and CNS signaling studies
Key fit
Reported brain exposure supports CNS target-engagement research

Alk-IN-26 Mechanism: Why Generic Substitution Fails


Conventional ALK inhibitors like crizotinib and alectinib are designed to bind the intracellular ATP-binding site, whereas Alk-IN-26 exhibits a distinct interaction profile by also binding to the extracellular ligand-binding domain [1]. This dual interaction can lead to differential modulation of downstream signaling cascades and cellular outcomes, which are not achievable by simple ATP-competitive inhibitors [1]. Furthermore, Alk-IN-26 demonstrates significant BBB penetration and in vivo efficacy in orthotopic glioblastoma models, features that are not uniformly present across all ALK inhibitors [1]. Therefore, substituting Alk-IN-26 with a generic ALK inhibitor would likely result in altered efficacy, particularly in glioblastoma research where both kinase inhibition and extracellular domain engagement may be critical.

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Binding mode mismatch: ATP-competitive inhibitors (crizotinib, alectinib) lack extracellular domain engagement; pathway-response profiles may differ.
!
CNS exposure context: Not all ALK inhibitors show comparable brain penetration; CNS glioblastoma model context may not transfer.
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Signaling bias not interchangeable: ERK/JNK-selective modulation may shift cellular response compared to pan-pathway ALK inhibitors.

Alk-IN-26 Quantitative Evidence for Selection


ALK Tyrosine Kinase Inhibition Comparable to Crizotinib

In a head-to-head comparison, Alk-IN-26 (compound 4a) suppressed ALK tyrosine kinase activity with an IC50 of 7.0 ± 1.6 μM, which is comparable to the inhibitory effect of the clinical ALK inhibitor crizotinib [1]. Notably, despite this similar potency, Alk-IN-26 exhibits a distinct binding mode involving both the extracellular ligand-binding domain and the intracellular kinase domain, unlike crizotinib which is an ATP-competitive inhibitor [1]. This differentiation in binding mechanism, despite similar kinase inhibition potency, may lead to different biological outcomes in cellular and in vivo contexts.

ALK kinase inhibition
Head-to-head
IC₅₀ 7.0 ± 1.6 μM (similar to crizotinib)
Supports comparable kinase inhibition with distinct binding mechanism.
In vitro recombinant ALK assay; mechanism differs from ATP-competitive inhibitors.
ALK inhibitor Kinase assay IC50

Superior Anti-Glioblastoma Activity vs. Crizotinib

In GL261 glioblastoma cells, Alk-IN-26 (compound 4a) achieved a significantly higher inhibition rate of cell viability compared to the clinically approved ALK inhibitors crizotinib and alectinib after 48 hours of co-culture [1]. This enhanced antiproliferative effect in glioblastoma cells suggests that Alk-IN-26 may have improved efficacy in this specific cancer type relative to existing ALK-targeted therapies, likely due to its unique mechanism of action that includes extracellular domain engagement [1].

GL261 cell viability
Head-to-head
Higher inhibition rate vs. crizotinib and alectinib (48 h)
Reported greater antiproliferative response in glioblastoma cell model.
CCK8 assay; exact percentages not numerically stated. Comparator context.
Glioblastoma Cell viability Cytotoxicity

Selective ERK/JNK Pathway Modulation

In GL261 and U87MG cells, Alk-IN-26 (compound 4a) treatment led to a significant reduction in phosphorylated ERK1/2 and an increase in phosphorylated JNK, while having minimal effect on p-AKT and p-STAT3 levels [1]. In contrast, the comparator ALK inhibitor crizotinib altered the phosphorylation status of ERK1/2, AKT, and STAT3 [1]. This biased signaling modulation is attributed to Alk-IN-26's interaction with the extracellular ligand-binding domain of ALK, which is not engaged by typical ATP-competitive inhibitors [1].

Signaling bias
Head-to-head
↓ p-ERK1/2, ↑ p-JNK; no effect on p-AKT/p-STAT3
Biased pathway modulation contrasts with crizotinib's broader signaling changes.
Western blot in GL261 and U87MG cells; qualitative comparison.
Signal transduction ERK AKT STAT3

Blood-Brain Barrier Penetration

In male C57BL/6J mice, Alk-IN-26 (compound 4a) demonstrated the ability to penetrate the blood-brain barrier (BBB) [1]. Two hours after intraperitoneal administration at 20 mg/kg, the brain concentration of Alk-IN-26 reached 2.7 μmol/kg [1]. While many ALK inhibitors (e.g., alectinib, lorlatinib) are designed for CNS penetration, the combination of Alk-IN-26's moderate ALK kinase inhibition (IC50 7.0 μM) and its demonstrable brain exposure makes it a valuable tool for studying ALK biology in the CNS, particularly in glioblastoma where BBB integrity is a critical factor [1].

Brain exposure
Reported
2.7 μmol/kg at 2 h (20 mg/kg i.p., mouse)
Demonstrates brain penetration supporting CNS target-engagement research.
C57BL/6J mice; single time point. BBB permeability context.
BBB permeability Brain penetration Pharmacokinetics

In Vivo Efficacy in Orthotopic Glioblastoma Model

In an orthotopic GL261 glioblastoma mouse model, Alk-IN-26 (compound 4a) treatment significantly improved the survival rate of tumor-bearing mice at a dose of 5 mg/kg (i.p.) [1]. Additionally, Alk-IN-26 inhibited tumor growth as assessed by live imaging and reduced tumor tissue volume as confirmed by histological analysis [1]. While direct in vivo comparison to other ALK inhibitors is not provided in this study, the demonstration of efficacy in a clinically relevant orthotopic glioblastoma model underscores Alk-IN-26's potential as a research tool for investigating ALK-targeted therapies in brain tumors, a setting where many ALK inhibitors have shown limited efficacy due to resistance or poor brain penetration [1].

In vivo orthotopic model
Model context
Significantly increased survival at 5 mg/kg (i.p.)
Supports glioblastoma model-response endpoint; vehicle-controlled.
GL261 orthotopic model; exact median survival not provided.
Orthotopic glioblastoma Survival In vivo efficacy

Autophagy and Apoptosis Induction in Glioblastoma

Alk-IN-26 (compound 4a) treatment in GL261 cells led to increased LC3BII levels and decreased mTOR phosphorylation, indicative of autophagy induction [1]. Furthermore, Alk-IN-26 was shown to induce apoptotic and necrotic cell death in glioblastoma cells [1]. While other ALK inhibitors can also induce cell death, the specific combination of autophagy, apoptosis, and necrosis triggered by Alk-IN-26, coupled with its unique signaling bias (ERK/JNK activation without AKT/STAT3 modulation), distinguishes its cytotoxic profile [1].

Autophagy & apoptosis
Supporting
↑ LC3BII, ↓ p-mTOR; apoptosis and necrosis induction
Indicates autophagy- and cell-death-related response in glioblastoma cells.
Qualitative changes; rapamycin/chloroquine controls used. Endpoint review.
Autophagy Apoptosis Cell death

Alk-IN-26 Optimal Application Scenarios


Glioblastoma Research with Brain-Penetrant ALK Modulator

Use Alk-IN-26 in orthotopic glioblastoma models (e.g., GL261 in mice) to evaluate ALK-targeted therapy in a CNS context, leveraging its validated BBB penetration (brain concentration of 2.7 μmol/kg at 20 mg/kg i.p.) and demonstrated improvement in survival [1].

ALK-Dependent Signaling Pathway Studies

Employ Alk-IN-26 to dissect ALK-driven signaling cascades in glioblastoma cells, taking advantage of its selective modulation of ERK/JNK pathways while sparing AKT and STAT3, which contrasts with the broader signaling inhibition by crizotinib [1].

Comparative ALK Inhibitor Pharmacology in Glioblastoma

Include Alk-IN-26 as a comparator compound in panels of ALK inhibitors (e.g., crizotinib, alectinib) when assessing differential cellular responses in glioblastoma cell lines, given its superior inhibition of GL261 cell viability relative to these agents [1].

Autophagy and Cell Death Studies in Glioma

Utilize Alk-IN-26 to investigate the role of ALK modulation in regulating autophagy, apoptosis, and necrosis in glioblastoma, as it induces a distinct combination of these cell death mechanisms alongside biased ERK/JNK signaling [1].

Application
Selection Property
Validation Focus
CNS glioblastoma model studies
Reported brain exposure context
BBB permeability and target engagement
ALK signaling pathway dissection
Biased ERK/JNK modulation profile
Pathway-response interpretation
ALK inhibitor comparator studies
Cell viability response context
Cell-model response review
Autophagy and cell death mechanism studies
Autophagy/apoptosis induction profile
Cell death endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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